
5-(1,2-Dihydroxy-2-(pyridin-4-yl)ethyl)-2,3-dihydro-1H-inden-1-one O-methyl oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,2-Dihydroxy-2-(pyridin-4-yl)ethyl)-2,3-dihydro-1H-inden-1-one O-methyl oxime is a useful research compound. Its molecular formula is C17H18N2O3 and its molecular weight is 298.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-(1,2-Dihydroxy-2-(pyridin-4-yl)ethyl)-2,3-dihydro-1H-inden-1-one O-methyl oxime is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H18N2O3 with a molecular weight of approximately 298.34 g/mol. It features a unique structure that combines an indene moiety with a pyridine ring and hydroxyl groups, which may contribute to its biological properties.
Anticancer Activity
Recent studies have explored the anticancer potential of various derivatives related to this compound. For instance, related oxime derivatives have shown significant cytotoxic effects against human cancer cell lines, particularly lung adenocarcinoma (A549) and malignant melanoma (G-361) cells.
Table 1: Cytotoxic Activity of Related Compounds
Compound | Cell Line | IC50 (µM) | Apoptosis Induction |
---|---|---|---|
Compound A | A549 | 1.5 | Yes |
Compound B | G-361 | 2.0 | Yes |
Compound C | MRC-5 (normal) | >20 | No |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Enzyme Inhibition Studies
In addition to its cytotoxic properties, certain derivatives have been investigated for their ability to inhibit cytochrome P450 enzymes, which are vital in drug metabolism and synthesis of steroid hormones. Selective binding to these enzymes could lead to significant implications in pharmacology and toxicology.
Table 2: Enzyme Inhibition Data
Enzyme | Compound Tested | Binding Affinity (Ki) |
---|---|---|
CYP7 | Yes | Moderate |
CYP17A1 | Yes | High |
CYP19A1 | No | N/A |
Study 1: Antitumor Activity Evaluation
A study conducted on a series of oxime derivatives demonstrated that compounds structurally similar to This compound exhibited potent antitumor activity against A549 cells. The study highlighted the importance of the hydroxyl groups in enhancing the anticancer properties of these compounds.
Study 2: Selective Toxicity Profile
Another investigation focused on the selective toxicity of these compounds towards cancerous versus normal cells. Results indicated that while several derivatives effectively induced apoptosis in cancer cells, they maintained low cytotoxicity towards normal fibroblasts (MRC-5), suggesting a promising therapeutic index for further development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(1,2-Dihydroxy-2-(pyridin-4-yl)ethyl)-2,3-dihydro-1H-inden-1-one O-methyl oxime, and how can reaction conditions be optimized for yield?
- Methodology : Synthesis typically involves multi-step reactions starting with functionalization of the indenone core. Key steps include oxime formation (using hydroxylamine derivatives) and O-methylation (with methyl iodide or dimethyl sulfate under basic conditions). Reaction optimization should focus on:
- Temperature control : Lower temperatures (0–5°C) to minimize side reactions during oxime formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalysts : Use of mild bases (e.g., K₂CO₃) for O-methylation to avoid decomposition .
Q. How can researchers determine the physicochemical properties (e.g., solubility, logP) of this compound experimentally and computationally?
- Experimental Methods :
- Solubility : Shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification .
- logP : Reverse-phase HPLC using a calibrated octanol-water partition system .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in spectroscopic data (e.g., NMR signal splitting or unexpected MS fragments)?
- Troubleshooting Framework :
- NMR anomalies : Verify solvent deuterium lock, assess diastereomer formation (via chiral HPLC), or use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- MS discrepancies : Perform high-resolution MS (HRMS) to distinguish isotopic patterns from impurities. Compare fragmentation pathways with in silico tools (e.g., Mass Frontier) .
- Case Study : Pyridine ring proton coupling in the compound may cause splitting; deuterated solvents (DMSO-d₆) and variable-temperature NMR can clarify dynamic effects .
Q. How can machine learning (ML) models aid in designing derivatives of this compound for target-specific activity?
- Methodological Pipeline :
- Feature engineering : Encode molecular descriptors (e.g., topological polar surface area, H-bond donors) .
- Model training : Use graph neural networks (GNNs) or random forests trained on kinase inhibition datasets (if targeting kinases) .
- Validation : Prioritize candidates with docking simulations (AutoDock Vina) and synthesize top-ranked compounds for in vitro assays .
- Limitations : ML predictions require experimental validation to confirm bioactivity and ADMET profiles .
Q. What experimental design principles apply to in vivo pharmacokinetic studies of this compound?
- Design Considerations :
- Dosing regimen : Use staggered administration in rodent models to assess Cmax and AUC .
- Sampling protocol : Collect plasma/tissue samples at logarithmic intervals (e.g., 0.5, 1, 2, 4, 8 h post-dose) .
- Control groups : Include vehicle and reference compound arms to normalize inter-subject variability .
- Analytical Workflow : Quantify compound levels via LC-MS/MS with isotopically labeled internal standards .
Q. Methodological Challenges and Solutions
Q. How can researchers address low yield in the final O-methylation step of the synthesis?
- Root Cause Analysis :
- Reagent purity : Ensure methylating agents (e.g., methyl iodide) are anhydrous.
- Steric hindrance : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
Q. What computational approaches are most reliable for predicting the compound’s metabolic stability?
- Tools and Workflows :
- CYP450 metabolism : Use Schrödinger’s MetaSite or StarDrop’s P450 Module to identify vulnerable sites .
- Half-life prediction : Combine ML models (e.g., XGBoost) with molecular dynamics (MD) simulations of hepatic microsome interactions .
Q. Data Interpretation and Validation
Q. How should researchers validate the compound’s proposed mechanism of action in enzymatic assays?
- Experimental Framework :
Propiedades
Número CAS |
405554-64-5 |
---|---|
Fórmula molecular |
C17H18N2O3 |
Peso molecular |
298.34 g/mol |
Nombre IUPAC |
1-[(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]-2-pyridin-4-ylethane-1,2-diol |
InChI |
InChI=1S/C17H18N2O3/c1-22-19-15-5-3-12-10-13(2-4-14(12)15)17(21)16(20)11-6-8-18-9-7-11/h2,4,6-10,16-17,20-21H,3,5H2,1H3/b19-15- |
Clave InChI |
CSJXMGWIFCRNGY-CYVLTUHYSA-N |
SMILES |
CON=C1CCC2=C1C=CC(=C2)C(C(C3=CC=NC=C3)O)O |
SMILES isomérico |
CO/N=C\1/CCC2=C1C=CC(=C2)C(C(C3=CC=NC=C3)O)O |
SMILES canónico |
CON=C1CCC2=C1C=CC(=C2)C(C(C3=CC=NC=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.